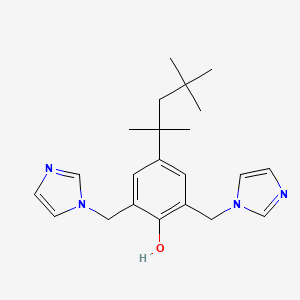

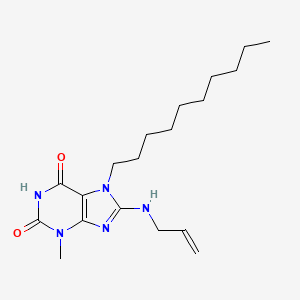

2,6-Bis(1h-Imidazol-1-Ylmethyl)-4-(2,4,4-Trimethylpentan-2-Yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis-Imidazole phenol IDH1 inhibitor is a potent and cell-permeable inhibitor specifically targeting the mutant isocitrate dehydrogenase 1 (IDH1) enzyme. This compound is particularly effective against the R132H mutation of IDH1, which is commonly associated with various cancers, including gliomas and acute myeloid leukemia . The inhibition of IDH1 by Bis-Imidazole phenol results in the reduction of D-2-hydroxyglutaric acid production, a metabolite implicated in oncogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis-Imidazole phenol involves the reaction of 2,6-bis((1H-imidazol-1-yl)methyl)-4-(2,4,4-trimethylpentan-2-yl)phenol with appropriate reagents under controlled conditions. The compound is typically synthesized with a purity of ≥98% as determined by high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of Bis-Imidazole phenol follows similar synthetic routes but on a larger scale. The compound is dissolved in dimethyl sulfoxide (DMSO) at a concentration of 30 mg/mL for storage and application .

Chemical Reactions Analysis

Types of Reactions: Bis-Imidazole phenol primarily undergoes substitution reactions due to the presence of imidazole groups. It can also participate in complexation reactions with metal ions, given its ability to bind divalent cations .

Common Reagents and Conditions: Common reagents used in reactions involving Bis-Imidazole phenol include various solvents like DMSO and catalysts that facilitate the binding to metal ions. The reaction conditions typically involve moderate temperatures and controlled pH levels .

Major Products: The major products formed from reactions involving Bis-Imidazole phenol are typically complexes with metal ions or substituted derivatives where the imidazole groups have reacted with other functional groups .

Scientific Research Applications

Bis-Imidazole phenol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Chemistry: Used as a reagent for studying metal ion complexation and substitution reactions.

Mechanism of Action

Bis-Imidazole phenol exerts its effects by binding to an allosteric site on the mutant IDH1 enzyme, specifically at the dimer interface containing residues involved in the binding of the catalytically essential divalent cation . This binding disrupts the enzyme’s ability to convert isocitrate to α-ketoglutarate, thereby inhibiting the production of D-2-hydroxyglutaric acid . The inhibition is competitive with respect to magnesium ions, highlighting the importance of metal ion binding in the compound’s mechanism of action .

Comparison with Similar Compounds

AG-120 (Ivosidenib): Another selective inhibitor of mutant IDH1, approved for the treatment of IDH1-mutated acute myeloid leukemia.

Uniqueness: Bis-Imidazole phenol is unique in its high potency and cell permeability, making it an effective inhibitor of the mutant IDH1 enzyme. Its ability to bind specifically to an allosteric site and disrupt metal ion binding sets it apart from other inhibitors that may target different sites or mechanisms .

Properties

Molecular Formula |

C22H30N4O |

|---|---|

Molecular Weight |

366.5 g/mol |

IUPAC Name |

2,6-bis(imidazol-1-ylmethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol |

InChI |

InChI=1S/C22H30N4O/c1-21(2,3)14-22(4,5)19-10-17(12-25-8-6-23-15-25)20(27)18(11-19)13-26-9-7-24-16-26/h6-11,15-16,27H,12-14H2,1-5H3 |

InChI Key |

PCIJWPBOCDNTJF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)CN2C=CN=C2)O)CN3C=CN=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(1-naphthylmethoxy)phenyl]-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12045943.png)

![potassium;[3-(dimethylamino)-3-oxopropyl]-trifluoroboranuide](/img/structure/B12045955.png)

![8-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12045956.png)

![(E)-1-hydroxy-3-oxo-N'-(pyridin-3-ylmethylene)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carbohydrazide](/img/structure/B12045975.png)

![N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(2-methylpropylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12045991.png)

![N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide;hydrate](/img/structure/B12046024.png)

![6-Chloro-N-[3-(1H-imidazol-1-yl)propyl]nicotinamide, AldrichCPR](/img/structure/B12046031.png)